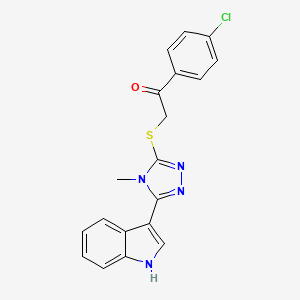

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone involves multi-step reactions, starting with suitable precursors and employing various reagents and catalysts. For instance, the synthesis of anti-inflammatory triazole derivatives was achieved by nucleophilic substitution reactions followed by purification using flash chromatography . Similarly, the preparation of a key intermediate for prothioconazole involved nucleophilic substitution and optimization of reaction conditions to achieve high yields . The synthesis of heterocyclic compounds from acetohydrazide precursors also included cyclization and aminomethylation steps .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) were commonly used to confirm the structures . Additionally, X-ray crystallography provided detailed structural information for ferrocenyl-triazole derivatives, confirming the molecular geometry and the presence of substituents on the triazole ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the formation of desired products. The reactions are carefully designed to introduce functional groups such as thioethers, triazoles, and indoles into the molecular framework. The reactivity of these groups is crucial for further transformations and for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of different substituents on the phenyl and triazole rings can affect the solubility, melting points, and stability of the compounds. The optical properties, such as UV-vis absorption and fluorescence, are also determined by the molecular structure, as seen in the ferrocenyl-triazole derivatives, which displayed specific absorption and emission characteristics . The anti-inflammatory, antimicrobial, and enzyme inhibition activities of these compounds are directly related to their chemical properties .

The synthesized compounds have been evaluated for their biological activities in various studies. For example, the anti-inflammatory activity was assessed using the carrageenan-induced paw edema test in rats, where certain derivatives showed remarkable activity . The antimicrobial activity was tested against different bacterial and fungal species, with some compounds exhibiting significant effects . Enzyme inhibition studies revealed potent lipase and α-glucosidase inhibitory activities, which could have therapeutic implications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on related compounds demonstrates the versatility of similar structures in synthesizing novel derivatives. For instance, a study focused on synthesizing and evaluating triazolylindole derivatives for antifungal activity. This process involved creating a series of compounds by treating specific precursors with various substituted acetophenone, highlighting the compound's role in synthesizing potential antifungal agents (Singh & Vedi, 2014).

Potential Biological Activities

Anti-inflammatory Activity

Research into compounds with a similar structure has identified potential anti-inflammatory properties. A particular study synthesized derivatives and tested their anti-inflammatory activity using the carrageenan-induced paw edema test on rats, suggesting possible therapeutic applications of these compounds in treating inflammation (Karande & Rathi, 2017).

Antimicrobial and Antifungal Activities

Compounds with structural similarities have been synthesized and tested for antimicrobial and antifungal activities. One study synthesized novel 1H-indole derivatives and evaluated their activities against Aspergillus niger and Candida albicans, demonstrating the compound's potential in developing antimicrobial agents (Anonymous, 2020).

Corrosion Inhibition

Another application involves the use of similar compounds as corrosion inhibitors for mild steel in corrosive environments. A study conducted weight loss measurements and spectral analysis to characterize the inhibitor's effectiveness, suggesting industrial applications in protecting metals from corrosion (Jawad et al., 2020).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4OS/c1-24-18(15-10-21-16-5-3-2-4-14(15)16)22-23-19(24)26-11-17(25)12-6-8-13(20)9-7-12/h2-10,21H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVMKBYZWXPKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)

methanone](/img/structure/B2545867.png)